
1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the pyrazole moiety: The pyrazole ring can be synthesized separately and then attached to the piperidine ring through coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's sulfonamide group is known to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can disrupt tumor growth and proliferation.
- Case Studies : In vitro studies demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145) .
Neurological Disorders
The compound has also been investigated for its potential neuroprotective effects:
- Neurotropic Activity : Research indicates that compounds with similar structures can enhance neuronal repair mechanisms following injuries, such as spinal cord damage .
- Safety Profile : In animal models, the compound demonstrated a favorable safety profile, indicating its potential for further development in treating neurological disorders.
Synthesis and Optimization
The synthesis of this compound involves several steps, including:
- Formation of the Sulfonamide : The initial step typically involves the reaction of piperidine with a sulfonyl chloride derivative.
- Pyrazole Integration : Subsequent reactions introduce the pyrazole moiety through cyclization processes.
The optimization of these synthetic pathways has been crucial for enhancing yield and purity, thereby facilitating more extensive biological testing.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for improving the efficacy of this compound:
- Substituent Effects : Variations in the fluorine and methyl substitutions have been shown to affect binding affinity to target proteins involved in cancer progression .
Substituent | Effect on Activity |
---|---|
Fluorine | Increases potency |
Methyl | Enhances solubility |
Mechanism of Action
The mechanism of action of 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-chloro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-ethyl-1H-pyrazol-3-yl)piperidine
Uniqueness
1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluoro and methyl groups on the phenyl ring, along with the sulfonyl and pyrazole moieties, can result in distinct properties compared to similar compounds.
Biological Activity
The compound 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22FN3O2S
- Molecular Weight : 363.45 g/mol
The compound features a piperidine ring, a pyrazole moiety, and a sulfonyl group, which are known to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. In vitro studies demonstrated that certain pyrazole derivatives inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Compound | Activity Against | IC50 (µM) |
---|---|---|
Pyrazole Derivative A | E. coli | 15.2 |
Pyrazole Derivative B | S. aureus | 12.5 |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been investigated through its action on the TRPV1 receptor, which is implicated in pain and inflammation pathways. Studies have shown that structurally related compounds can act as TRPV1 antagonists, leading to significant analgesic effects in animal models . The inhibition of pro-inflammatory cytokines further supports its therapeutic potential in inflammatory diseases.
Anticancer Activity
The anticancer properties of pyrazole derivatives have been well-documented, particularly their ability to inhibit specific kinases involved in tumor growth. Research focusing on similar compounds has revealed their effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring enhance anticancer efficacy.
Case Study 1: Anticancer Activity in Cell Lines
A study evaluated the effects of a related compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types.
Case Study 2: TRPV1 Antagonism and Pain Relief
In a neuropathic pain model, the compound demonstrated significant analgesic effects comparable to established pain relievers. The study highlighted its potential as a non-opioid analgesic agent with minimal side effects .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-12-5-6-14(10-15(12)17)23(21,22)20-8-3-4-13(11-20)16-7-9-19(2)18-16/h5-7,9-10,13H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXRDQFFDBAFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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